

Spectroscopic and Synthetic Profile of 2-Aminoethyl Hydrogen Sulfate: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminoethyl hydrogen sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for **2-aminoethyl hydrogen sulfate**, a compound of interest in various chemical and pharmaceutical research domains. The document summarizes known Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details common synthetic protocols, and presents a visual workflow of its synthesis.

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for **2-aminoethyl hydrogen sulfate**. While ^1H NMR data is accessible, specific peak assignments for ^{13}C NMR and a comprehensive list of IR absorption bands are not readily available in public literature.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for 2-Aminoethyl Hydrogen Sulfate

Chemical Shift (ppm)	Multiplicity	Assignment	Solvent
~4.25 - 4.28	Triplet	-CH ₂ -O-	D ₂ O
~3.32 - 3.34	Triplet	-CH ₂ -N-	D ₂ O

Table 2: ^{13}C NMR Spectroscopic Data for **2-Aminoethyl Hydrogen Sulfate**

Chemical Shift (ppm)	Assignment
Data not available	$-\text{CH}_2-\text{O}-$
Data not available	$-\text{CH}_2-\text{N}-$

Note: While the existence of ^{13}C NMR data is mentioned in the literature, specific chemical shift values are not publicly reported.

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for **2-Aminoethyl Hydrogen Sulfate**

Wavenumber (cm^{-1})	Description
Data not available	N-H stretch
Data not available	C-H stretch
Data not available	S=O stretch
Data not available	C-N stretch
Data not available	C-O stretch

Note: Publicly available sources confirm the existence of IR spectra for **2-aminoethyl hydrogen sulfate**, often acquired as a mull. However, a detailed list of absorption peaks is not provided.

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized protocols based on common laboratory practices and information from available literature.

NMR Spectroscopy

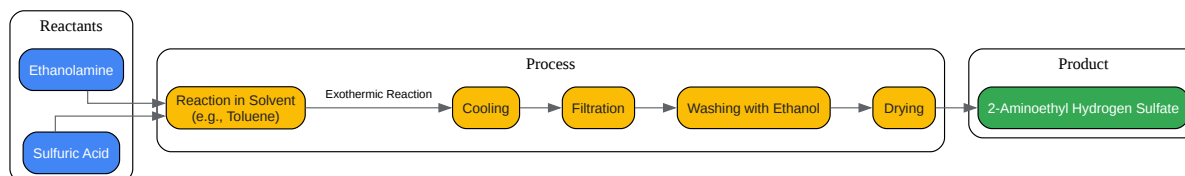
A sample of **2-aminoethyl hydrogen sulfate** is dissolved in deuterium oxide (D_2O). The 1H NMR spectrum is then recorded on a spectrometer, such as a 200 MHz instrument. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a mull, where the solid compound is ground with a mineral oil (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl) for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Synthesis of 2-Aminoethyl Hydrogen Sulfate

2-Aminoethyl hydrogen sulfate is commonly synthesized via the esterification of ethanolamine with sulfuric acid. The following diagram illustrates a typical laboratory-scale synthesis workflow.



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Caption: Synthesis workflow of **2-aminoethyl hydrogen sulfate** from ethanolamine and sulfuric acid.

Detailed Synthesis Protocol

One common method for the synthesis of **2-aminoethyl hydrogen sulfate** is as follows:

- **Reaction Setup:** In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, ethanolamine is dissolved in a suitable solvent like toluene.
- **Addition of Sulfuric Acid:** Concentrated sulfuric acid is added dropwise to the ethanolamine solution while maintaining a low temperature (e.g., below 40°C) with external cooling.
- **Reaction:** The mixture is stirred for a period to ensure the completion of the esterification reaction.
- **Work-up:** The reaction mixture is then cooled, and the precipitated product is collected by filtration.
- **Purification:** The collected solid is washed with a solvent in which the product is poorly soluble, such as ethanol, to remove any unreacted starting materials and impurities.
- **Drying:** The purified **2-aminoethyl hydrogen sulfate** is then dried under vacuum to yield the final product as a white crystalline powder.^[1]

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References

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